molecular formula C14H13NO3 B6414255 4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% CAS No. 1261908-40-0

4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%

Cat. No. B6414255
CAS RN: 1261908-40-0
M. Wt: 243.26 g/mol
InChI Key: JTMYHWNHCXCMRF-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%, also known as 4-Methyl-2-methoxyphenylnicotinic acid, is a phenolic compound used in a wide range of scientific research applications. It is an important chemical intermediate in the synthesis of pharmaceuticals, biochemicals, and other compounds. 4-Methyl-2-methoxyphenylnicotinic acid has been studied extensively in the laboratory and is widely used in research due to its unique properties and potential applications.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a corrosion inhibitor in metalworking fluids, and as a precursor in the synthesis of pharmaceuticals and biochemicals. It has also been used in the synthesis of fluorescent dyes and in the development of new materials. In addition, 4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid is used in the synthesis of polymers and other polymeric materials, and in the development of new catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It is also thought to act as an anti-inflammatory agent, reducing inflammation and promoting the healing of wounds. Additionally, it is believed to be involved in signal transduction pathways, regulating the expression of genes and proteins involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects
4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid has been shown to have a range of biochemical and physiological effects. In studies, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to reduce the risk of cardiovascular disease, improve cognitive function, and protect against oxidative stress. In addition, it has been shown to modulate the immune system and reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are some limitations to using 4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid in laboratory experiments. It is not compatible with aqueous solutions, and it is not very soluble in organic solvents. Additionally, it is not very soluble in some common laboratory solvents, such as methanol and ethanol.

Future Directions

There are a number of potential future directions for the use of 4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid. One potential direction is the development of new pharmaceuticals and biochemicals based on its unique properties. Additionally, it could be used in the development of new materials, such as polymers, and in the synthesis of fluorescent dyes and catalysts. Furthermore, it could be used in the development of new treatments for diseases, such as cancer and cardiovascular disease, and in the development of new methods for signal transduction. Finally, it could be used in the development of new methods for the detection and diagnosis of diseases.

Synthesis Methods

4-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%ethoxyphenylnicotinic acid can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of 2-methoxy-5-methylphenol and nicotinic acid. This reaction yields 4-methyl-2-methoxyphenylnicotinic acid as the main product. Other methods of synthesis include the reaction of 2-methoxy-5-methylphenol and nicotinamide, the reaction of 2-methoxy-5-methylphenol and nicotinic acid ester, and the reaction of 2-methoxy-5-methylphenol and nicotinic acid chloride.

properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)11(7-9)10-5-6-15-8-12(10)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMYHWNHCXCMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692546
Record name 4-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-methylphenyl)nicotinic acid

CAS RN

1261908-40-0
Record name 4-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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